molecular formula C28H20N2O6 B340241 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-({4-nitrobenzoyl}amino)benzoate

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-({4-nitrobenzoyl}amino)benzoate

Cat. No.: B340241
M. Wt: 480.5 g/mol
InChI Key: KWAIDUMBKKIMOH-UHFFFAOYSA-N
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Description

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-({4-nitrobenzoyl}amino)benzoate is a complex organic compound that features a biphenyl group, a nitrophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-({4-nitrobenzoyl}amino)benzoate typically involves multiple steps. One common approach is to start with the preparation of the biphenyl-4-yl acetic acid, which is then converted to the corresponding acyl chloride. This intermediate is then reacted with 3-amino benzoic acid to form the amide linkage. The final step involves the esterification of the carboxylic acid group with 4-nitrophenyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-({4-nitrobenzoyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The biphenyl group can be oxidized to form biphenyl ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Alcohols or amines in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Biphenyl-4-carboxylic acid.

    Reduction: 2-(Biphenyl-4-yl)-2-oxoethyl 3-{[(4-aminophenyl)carbonyl]amino}benzoate.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-({4-nitrobenzoyl}amino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-({4-nitrobenzoyl}amino)benzoate is not fully understood, but it is believed to interact with specific molecular targets through its amide and ester groups. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The nitrophenyl group may also play a role in its activity by undergoing reduction to form reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-yl acetic acid: Shares the biphenyl group but lacks the ester and amide functionalities.

    4-Nitrophenyl benzoate: Contains the nitrophenyl and benzoate groups but lacks the biphenyl moiety.

    3-Aminobenzoic acid derivatives: Similar amide linkage but different substituents on the aromatic ring.

Uniqueness

2-[1,1'-biphenyl]-4-yl-2-oxoethyl 3-({4-nitrobenzoyl}amino)benzoate is unique due to its combination of biphenyl, nitrophenyl, and benzoate groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C28H20N2O6

Molecular Weight

480.5 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 3-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C28H20N2O6/c31-26(21-11-9-20(10-12-21)19-5-2-1-3-6-19)18-36-28(33)23-7-4-8-24(17-23)29-27(32)22-13-15-25(16-14-22)30(34)35/h1-17H,18H2,(H,29,32)

InChI Key

KWAIDUMBKKIMOH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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